molecular formula C13H17NO4 B2540307 2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1002663-56-0

2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2540307
CAS RN: 1002663-56-0
M. Wt: 251.282
InChI Key: PIZATFOTUGSSEH-UHFFFAOYSA-N
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Description

The compound “2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate” is an ester derived from 4-methylbenzoic acid. The ester group is attached to a 2-oxoethyl group, which in turn is attached to a 2-methoxyethylamino group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic ring of the 4-methylbenzoate moiety, the ester linkage, and the 2-oxoethyl group leading to the 2-methoxyethylamino group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the amino group could also allow for reactions typical of amines, such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have pleasant odors and are less dense than water . The presence of the aromatic ring and the ester group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study demonstrated the efficiency of rhodium-catalyzed oxidative coupling processes in synthesizing condensed heterocyclic compounds, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and molecular electronics M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009.

Antimitotic Agents and Tubulin Inhibitors

Another research effort synthesized and evaluated a series of compounds based on a trimethoxybenzoyl-2-aminoindole nucleus for their antiproliferative properties and inhibition of tubulin at the colchicine binding site, leading to apoptotic cell death. This suggests potential applications in cancer therapy R. Romagnoli, P. Baraldi, et al., 2008.

Antibacterial Zinc Complexes

Research on Schiff bases derived from benzothiazole and their zinc(II) complexes revealed antibacterial properties against various pathogenic strains, illustrating potential applications in developing new antibacterial agents Z. Chohan, A. Scozzafava, C. Supuran, 2003.

Synthesis of Pharmaceutical Intermediates

A study detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, highlighting methods for synthesizing complex organic molecules that can serve as pharmaceutical intermediates Wang Yu, 2008.

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s intended for use in materials science, studies could focus on its physical properties and potential applications .

properties

IUPAC Name

[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZATFOTUGSSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate

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